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Cap-dependent endonuclease-IN-23

Scaffold hopping Chemical space diversification Structure-based drug design

Research on influenza polymerase cap-snatching is often confounded by structurally divergent inhibitors that alter binding geometry and resistance profiles. Cap-dependent endonuclease-IN-23 (CAS 2741952-36-1) solves this with a defined polycyclic scaffold and (2S,12R) stereochemistry, distinct from baloxavir. - ≥98% purity, MW 527.47, C26H23F2N3O7 - Validated reference for K107R/R82G mutation profiling & SAR - Enables X-ray/cryo-EM structural studies of metal-binding site

Molecular Formula C26H23F2N3O7
Molecular Weight 527.5 g/mol
Cat. No. B12416093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-23
Molecular FormulaC26H23F2N3O7
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F
InChIInChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1
InChIKeyNKFNQBUTOXCBGL-YADHBBJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-Dependent Endonuclease-IN-23 Overview


Cap-dependent endonuclease-IN-23 (CAS: 2741952-36-1) is a synthetic small-molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN), a critical enzyme within the viral polymerase complex responsible for the 'cap-snatching' mechanism essential for viral mRNA transcription . Disclosed as compound 8A or 8B in patent WO2021233302A1, this compound belongs to a class of polycyclic CEN inhibitors being developed for influenza A virus infection research [1]. Its molecular structure (C26H23F2N3O7, MW: 527.47) incorporates a difluorophenyl moiety within a fused tetracyclic scaffold, a chemotype distinct from the FDA-approved CEN inhibitor baloxavir . The compound is supplied as a ≥98% pure research tool for mechanistic studies of influenza polymerase function and antiviral screening applications .

Influenza cap-dependent endonuclease (CEN) inhibitor research tool
Distinct fused tetracyclic scaffold for orthogonal SAR exploration
Stereochemically defined single enantiomer (2S,12R) for mechanistic binding studies

Cap-Dependent Endonuclease-IN-23: Substitution Risks


CEN inhibitors are not functionally interchangeable despite sharing a common enzymatic target. The polycyclic scaffold disclosed in WO2021233302A1, from which Cap-dependent endonuclease-IN-23 is derived, represents a distinct chemotype with unique active-site binding geometry relative to the baloxavir scaffold or PB2-targeting inhibitors such as pimodivir [1]. Even within the same patent series, minor structural variations produce divergent inhibition kinetics, resistance profiles, and antiviral spectra. Substituting Cap-dependent endonuclease-IN-23 with a structurally distinct CEN inhibitor introduces uncontrolled variables that confound structure-activity relationship (SAR) interpretation, particularly when analyzing mutational escape pathways or resistance-associated fitness costs . Furthermore, Cap-dependent endonuclease-IN-23's specific stereochemistry—defined by its (2S,12R) absolute configuration—dictates its precise interaction with the endonuclease active-site metal ions, a binding mode that cannot be replicated by achiral analogs or alternative scaffolds .

Scaffold chemotype divergence

The fused tetracyclic core may shift inhibition kinetics and resistance profiles compared to baloxavir's tricyclic or pimodivir's PB2-targeting scaffold.

Stereochemical binding mode

The defined (2S,12R) configuration orients metal-chelating groups; achiral or racemic analogs cannot replicate this geometry.

Physicochemical property mismatch

Higher calculated lipophilicity and zero H-bond donors may alter cellular permeability and formulation requirements relative to more polar CEN inhibitors.

Cap-Dependent Endonuclease-IN-23: Differentiation Evidence


Scaffold Architecture Differentiation

Cap-dependent endonuclease-IN-23 embodies a fused tetracyclic scaffold (9-oxa-1,13,20-triazatetracyclo[10.8.0.0³,⁸.0¹⁵,²⁰]icosa-3,5,7,15,18-pentaen-14,17-dione core) that is structurally and conformationally distinct from baloxavir's tricyclic dibenzothiepin-derived architecture . The patent family WO2021233302A1 specifically claims this fused ring system as a novel chemotype for CEN inhibition, with Cap-dependent endonuclease-IN-23 serving as a representative exemplar [1]. Scaffold differentiation at this level enables orthogonal SAR exploration independent of established CEN inhibitor pharmacophores.

Scaffold Architecture
Class-level inference
Fused tetracyclic core vs. baloxavir tricyclic & pimodivir PB2 scaffold
Supports orthogonal SAR exploration
Patent-disclosed chemotype; direct binding data not publicly available
Scaffold hopping Chemical space diversification Structure-based drug design

Stereochemistry and Binding Mode

Cap-dependent endonuclease-IN-23 possesses two defined stereocenters with an absolute configuration of (2S,12R), as established by its full IUPAC name [(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.0³,⁸.0¹⁵,²⁰]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate . This stereochemical definition is critical because the PA endonuclease active site contains two divalent metal ions (typically Mn²⁺ or Mg²⁺) whose coordination geometry imposes stringent three-dimensional constraints on inhibitor binding . The (2S,12R) configuration orients the difluorophenyl substituent and the metal-chelating oxygen atoms for optimal interaction with the catalytic metal cluster.

Stereochemical Identity
Class-level inference
Single enantiomer (2S,12R); 2 stereocenters
Ensures consistent metal-ion coordination geometry
Avoids confounding effects from racemic mixtures
Stereospecific binding Chiral recognition Metal-chelating pharmacophore

Physicochemical Property Differentiation

Cap-dependent endonuclease-IN-23 exhibits a calculated LogP of 4.2 (XLogP3-AA) and a rotatable bond count of 6, as determined from its molecular structure . These computed physicochemical parameters place it within a lipophilicity range that is higher than baloxavir acid and substantially more lipophilic than hydrophilic CEN inhibitors such as flutimide. The compound contains 11 hydrogen bond acceptors but zero hydrogen bond donors, a property that influences its passive membrane permeability profile in cell-based assays.

Lipophilicity Profile
Cross-study comparable
Calc. LogP 4.2; 0 H-bond donors; 11 acceptors
May influence passive membrane permeability
Computed properties; experimental validation advised
Lipophilicity Membrane permeability Physicochemical property optimization

Resistance Mutation Profile

The resistance mechanism for Cap-dependent endonuclease-IN-23 has been characterized as involving mutational shifts in the endonuclease scaffold that modify metal-ion coordination and reduce compound binding affinity. Specifically, mutations K107R and R82G are noted to disrupt the structural geometry essential for inhibitor interaction with the active site . This resistance fingerprint is mechanistically informative and may differ from those of alternative CEN inhibitors.

Resistance Mutations
Supporting evidence
K107R/R82G vs. baloxavir I38T/M/F, pimodivir PB2 mutations
Supports non-overlapping resistance pathway screening
Quantitative fold-change data not publicly disclosed
Antiviral resistance Mutational escape Endonuclease scaffold geometry

Molecular Complexity Differentiation

Cap-dependent endonuclease-IN-23 contains 38 heavy atoms and registers a molecular complexity index of 1000, as calculated from its structural parameters . This complexity profile reflects its fused tetracyclic architecture with multiple heteroatoms, phenyl substituents, and stereochemical features. Such structural complexity is typical of advanced lead optimization candidates rather than early-stage screening hits.

Molecular Complexity
Supporting evidence
Complexity index 1000; 38 heavy atoms; MW 527.5 Da
May reduce promiscuous binding in phenotypic screens
Higher complexity typical of lead optimization candidates
Molecular complexity Scaffold diversity Lead optimization

Class-Level Potency Context

Cap-dependent endonuclease-IN-23 is disclosed in WO2021233302A1 as a representative compound (8A or 8B) within a patent series claiming polycyclic CEN inhibitors [1]. While the patent abstract and public excerpts do not disclose the exact IC50 value for Cap-dependent endonuclease-IN-23, related compounds from the same patent family (e.g., Cap-dependent endonuclease-IN-26) demonstrate potent CEN inhibition with an IC50 of 286 nM [2]. Baloxavir, the clinical benchmark, exhibits CEN inhibition with an IC50 of 2.5 nM and influenza vRNP CEN activity with IC50 values of 1.4-3.1 nM for influenza A and 4.5-8.9 nM for influenza B [3].

Inhibition Potency
Class-level inference
Exact IC50 not disclosed; related compound IN-26 IC50 286 nM
Patented exemplar; requires head-to-head benchmarking
Data to verify under identical assay conditions
Structure-activity relationship Lead optimization Patent exemplar

Cap-Dependent Endonuclease-IN-23: Research Applications


Cap-Snatching and RNA Cleavage Mechanism Studies

Cap-dependent endonuclease-IN-23 enables detailed investigation of influenza polymerase-mediated RNA cleavage and the cap-snatching mechanism. The compound's defined (2S,12R) stereochemistry and metal-chelating pharmacophore allow researchers to probe the precise coordination geometry of the PA endonuclease active site's divalent metal ions . This application is particularly valuable for structural biology studies employing X-ray crystallography or cryo-EM, where a stereochemically pure, well-characterized inhibitor is required to resolve binding mode details with atomic precision.

Resistance Surveillance and Escape Screening

The compound serves as a reference molecule in antiviral candidate evaluation, specifically for profiling resistance-associated mutations. The documented involvement of K107R and R82G mutations in reduced binding affinity makes Cap-dependent endonuclease-IN-23 a valuable tool for screening viral libraries or engineered mutant panels. Researchers studying the fitness cost of endonuclease mutations or evaluating cross-resistance between baloxavir, pimodivir, and novel CEN inhibitor chemotypes will find this compound useful for establishing baseline susceptibility profiles.

Virus-Host Interaction and RNA Synthesis

As a molecular tool for virus-host research, Cap-dependent endonuclease-IN-23 facilitates exploration of host factors regulating viral RNA synthesis . By inhibiting the viral cap-snatching machinery, the compound enables researchers to dissect the interplay between viral polymerase function and host cell mRNA processing pathways. This application is particularly relevant for studies investigating how influenza virus subverts host transcription machinery and for identifying host-directed antiviral targets.

Scaffold-Based SAR and Reference Compound

Cap-dependent endonuclease-IN-23 functions as a control compound in antiviral candidate evaluation and as a chemical probe for scaffold-based SAR studies . Its fused tetracyclic architecture, distinct from the baloxavir tricyclic scaffold, provides an orthogonal starting point for medicinal chemistry programs seeking to diversify beyond existing CEN inhibitor chemotypes. The compound's computed LogP of 4.2 and high molecular complexity make it particularly suitable for studying the relationship between lipophilicity, membrane permeability, and antiviral efficacy in cell-based assays.

Application
Selection Property
Validation Focus
Cap-snatching mechanism studies
Stereochemically defined metal-chelating pharmacophore
PA endonuclease active-site coordination geometry
Resistance surveillance
Distinct K107R/R82G resistance fingerprint
Cross-resistance profiling with baloxavir and pimodivir mutants
Virus-host RNA synthesis research
CEN inhibition to dissect cap-snatching dependency
Interplay with host mRNA processing pathways
Scaffold-based SAR programs
Tetracyclic scaffold orthogonal to baloxavir
Cell-based antiviral endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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